molecular formula C18H26N6O2 B2534494 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 920486-34-6

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2534494
CAS No.: 920486-34-6
M. Wt: 358.446
InChI Key: JOWWLFLUSHAWKD-UHFFFAOYSA-N
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Description

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Formation of the Urea Linkage: The final step involves the reaction of the tetrazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include hydroxyl or carboxyl derivatives.

    Reduction: Products include amines.

    Substitution: Products include substituted tetrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Properties: The compound’s structure may impart specific physical or chemical properties to materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea: Similar structure but lacks the methoxy group.

    1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-hydroxyphenethyl)urea: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or functional material.

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-26-16-9-7-14(8-10-16)11-12-19-18(25)20-13-17-21-22-23-24(17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWWLFLUSHAWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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